

# Synthesis of tert-Butyl 2-cyanopiperidine-1-carboxylate from piperidin-4-ylmethanol

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## Compound of Interest

Compound Name: *tert-Butyl 2-cyanopiperidine-1-carboxylate*

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An Application Note on the Synthesis of **tert-Butyl 2-cyanopiperidine-1-carboxylate** from piperidin-4-ylmethanol

For the attention of: Researchers, scientists, and drug development professionals.

**Abstract:** This document provides detailed protocols for the multi-step synthesis of *tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate* from piperidin-4-ylmethanol. The synthesis of the requested **tert-butyl 2-cyanopiperidine-1-carboxylate** from the specified starting material is not a straightforward transformation due to the positions of the functional groups. Direct C-H cyanation at the 2-position of the piperidine ring is a complex process that is not readily achievable from piperidin-4-ylmethanol. Therefore, this application note focuses on a more plausible synthetic target, *tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate*, which is a logical derivative of the starting material. The presented synthetic route involves three key steps: Boc protection of the piperidine nitrogen, activation of the primary alcohol via tosylation, and subsequent nucleophilic substitution with a cyanide source. An alternative route via oxidation to an aldehyde intermediate is also discussed for the synthesis of the isomeric *tert-butyl 4-cyanopiperidine-1-carboxylate*.

## Introduction

Piperidine derivatives are crucial scaffolds in medicinal chemistry and drug discovery, appearing in a vast array of pharmaceuticals. The functionalization of the piperidine ring allows for the fine-tuning of pharmacological properties. The synthesis of cyanopiperidine derivatives

is of particular interest as the nitrile group can serve as a versatile handle for further chemical modifications or as a key pharmacophore. This application note details a reliable synthetic pathway from piperidin-4-ylmethanol to tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate, a valuable building block for more complex molecules.

## Synthetic Strategy

The primary synthetic route outlined involves a three-step sequence:

- Protection: The secondary amine of piperidin-4-ylmethanol is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions in subsequent steps.
- Activation: The primary hydroxyl group of the resulting N-Boc-piperidin-4-ylmethanol is converted into a good leaving group, a tosylate, to facilitate nucleophilic substitution.
- Cyanation: The tosylate is displaced by a cyanide ion in an  $S_N2$  reaction to yield the target compound.



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Caption: Synthetic workflow for tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.

## Experimental Protocols

### Step 1: Synthesis of tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate

This step involves the protection of the piperidine nitrogen with a tert-butoxycarbonyl (Boc) group.

Materials:

- Piperidin-4-ylmethanol

- Di-tert-butyl dicarbonate ((Boc)<sub>2</sub>O)
- Tetrahydrofuran (THF), anhydrous
- Ether
- Water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Protocol:

- Dissolve piperidin-4-ylmethanol (1 equivalent) and di-tert-butyl dicarbonate (1 equivalent) in anhydrous tetrahydrofuran (THF).[\[1\]](#)[\[2\]](#)
- Stir the solution at room temperature for 8 hours.[\[1\]](#)
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, concentrate the mixture in vacuo.
- Dissolve the residue in ether.
- Wash the ether solution with water and then with brine.[\[1\]](#)
- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate.[\[1\]](#)

Parameter	Value	Reference
Yield	85.0%	<a href="#">[1]</a>
ESI-MS (m/z)	216.3 [M+H] + +	<a href="#">[1]</a>

## Step 2: Synthesis of tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate

This protocol describes the conversion of the primary alcohol to a tosylate, a good leaving group for the subsequent nucleophilic substitution.

### Materials:

- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
- p-Toluenesulfonyl chloride (TsCl)
- Pyridine, anhydrous
- Ethyl acetate
- 5% Hydrochloric acid (HCl)
- Water
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

### Protocol:

- Dissolve tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate (1 equivalent) in anhydrous pyridine.[1][3]
- Cool the solution to 0°C in an ice bath.
- Add p-toluenesulfonyl chloride (1 equivalent) to the solution.[1][3]
- Stir the mixture at 5°C for 10 hours.[1][3]
- Pour the reaction mixture into water and extract with ethyl acetate.
- Wash the ethyl acetate extract with 5% HCl, water, and brine.[1]

- Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
- The crude product can be purified by crystallization from ethyl acetate-hexane to give tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate.[1]

Parameter	Value	Reference
Yield	45.1%	[1]
Melting Point	71-72°C	[1]
ESI-MS (m/z)	370.5 [M+H] + +	[1]

## Step 3: Synthesis of tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate

This final step involves the nucleophilic substitution of the tosylate group with cyanide.

### Materials:

- tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate
- Sodium cyanide (NaCN)
- Dimethylformamide (DMF), anhydrous
- Ethyl acetate
- Water
- Brine
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

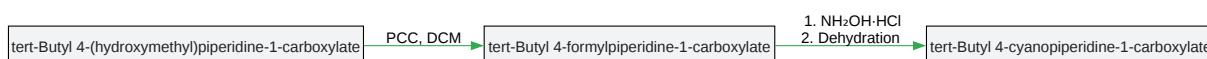
### Protocol:

- In a dry round-bottom flask, dissolve tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate (1 equivalent) in anhydrous DMF.
- Carefully add sodium cyanide (1.2 equivalents). Caution: Cyanide salts are highly toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.[4]
- Stir the reaction mixture at room temperature for 6-8 hours.[4]
- Monitor the reaction by TLC.
- Once the reaction is complete, pour the mixture into a separatory funnel containing water and extract three times with ethyl acetate.[4]
- Wash the combined organic layers with brine.[4]
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-(cyanomethyl)piperidine-1-carboxylate.[4]

Parameter	Expected Outcome
Product	tert-Butyl 4-(cyanomethyl)piperidine-1-carboxylate
Purification	Flash chromatography if necessary

## Alternative Synthetic Route: Synthesis of tert-Butyl 4-cyanopiperidine-1-carboxylate

For the synthesis of the isomeric tert-butyl 4-cyanopiperidine-1-carboxylate, an alternative route involving oxidation of the primary alcohol to an aldehyde followed by conversion to the nitrile is plausible.



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